molecular formula C21H17ClN2O5S B5956258 3-[[2-Chloro-5-[(2-methylphenyl)sulfamoyl]benzoyl]amino]benzoic acid

3-[[2-Chloro-5-[(2-methylphenyl)sulfamoyl]benzoyl]amino]benzoic acid

Cat. No.: B5956258
M. Wt: 444.9 g/mol
InChI Key: XRUODOGKGCLOAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[2-Chloro-5-[(2-methylphenyl)sulfamoyl]benzoyl]amino]benzoic acid is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique chemical structure, which includes a chlorinated benzoyl group and a sulfamoyl group attached to a benzoic acid core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[2-Chloro-5-[(2-methylphenyl)sulfamoyl]benzoyl]amino]benzoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-chloro-5-nitrobenzoic acid with 2-methylphenylsulfonamide under specific conditions to form the desired product. The reaction conditions often include the use of solvents like dioxane and bases such as sodium carbonate, with the reaction temperature maintained between 70-80°C .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The use of microwave irradiation has also been explored to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

3-[[2-Chloro-5-[(2-methylphenyl)sulfamoyl]benzoyl]amino]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride for reduction and various oxidizing agents for oxidation. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

3-[[2-Chloro-5-[(2-methylphenyl)sulfamoyl]benzoyl]amino]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[[2-Chloro-5-[(2-methylphenyl)sulfamoyl]benzoyl]amino]benzoic acid involves its interaction with specific molecular targets. It interferes with the synthesis of β-amyloid precursor protein, promoting the degradation of an essential transcription factor, which in turn affects the production of Aβ peptides . This mechanism is particularly relevant in the context of its anti-inflammatory properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[[2-Chloro-5-[(2-methylphenyl)sulfamoyl]benzoyl]amino]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interfere with β-amyloid precursor protein synthesis sets it apart from other similar compounds .

Properties

IUPAC Name

3-[[2-chloro-5-[(2-methylphenyl)sulfamoyl]benzoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O5S/c1-13-5-2-3-8-19(13)24-30(28,29)16-9-10-18(22)17(12-16)20(25)23-15-7-4-6-14(11-15)21(26)27/h2-12,24H,1H3,(H,23,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRUODOGKGCLOAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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